molecular formula C15H23N3O3 B2795699 Tert-butyl N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate CAS No. 1260767-03-0

Tert-butyl N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate

Cat. No. B2795699
M. Wt: 293.367
InChI Key: XWJWRNKYLWAKFG-UHFFFAOYSA-N
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Description

“Tert-butyl N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be based on its individual components - a tert-butyl carbamate group, a 4-methylpyridin-2-yl group, and a morpholin-4-yl group. The exact 3D structure would need to be determined using techniques like X-ray crystallography or NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its components. For example, it’s likely to be a solid at room temperature .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling it. Based on its components, it could potentially be harmful if ingested .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied for potential medicinal uses, then future research could involve in-vitro and in-vivo testing .

properties

IUPAC Name

tert-butyl N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-12-5-6-16-13(11-12)18(14(19)21-15(2,3)4)17-7-9-20-10-8-17/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJWRNKYLWAKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C(=O)OC(C)(C)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53414859

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